molecular formula C8H4ClNO6 B8127440 4-Chloro-5-nitrophthalic acid

4-Chloro-5-nitrophthalic acid

Cat. No.: B8127440
M. Wt: 245.57 g/mol
InChI Key: HGBXVOWZWDAOFW-UHFFFAOYSA-N
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Description

4-Chloro-5-nitrophthalic acid is a versatile aromatic compound that serves as a high-value building block in organic synthesis. Its molecular structure, incorporating both a nitro group and carboxylic acid functionalities, makes it a critical intermediate for constructing complex molecules, particularly in advanced pharmaceutical development. Researchers utilize this compound in the synthesis of active pharmaceutical ingredients (APIs), where it can contribute to the core scaffold of target molecules . Beyond pharmaceuticals, its reactive sites are exploited in materials science for creating specialized polymers, dyes, and pigments, allowing for the development of materials with tailored properties . As a multi-functional intermediate, it undergoes various reactions, including nucleophilic substitution of the chloro group, reduction of the nitro group, and condensation of the carboxylic acids. This reactivity enables the synthesis of a diverse array of derivatives, such as amino-substituted phthalic acids, imides, and complex heterocyclic systems . Our this compound is supplied with a high level of purity and consistency, which is essential for achieving reproducible results in research and pilot-scale applications. It is available in quantities ranging from milligrams for initial research to multi-kilogram batches for development campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-nitrophthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10(15)16/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBXVOWZWDAOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 5 Nitrophthalic Acid

Retrosynthetic Analysis and Proposed Precursor Pathways

A retrosynthetic analysis of 4-Chloro-5-nitrophthalic acid suggests three primary disconnection approaches, leading to distinct precursor pathways. These strategies involve the sequential introduction of the chloro and nitro groups onto a phthalic acid scaffold. The choice of pathway depends on the availability of starting materials and the ability to control the regioselectivity of the electrophilic aromatic substitution reactions. The three logical precursor pathways are:

Nitration of a chlorinated phthalic acid scaffold.

Chlorination of a nitrated phthalic acid precursor.

Functionalization of a phthalimide (B116566) intermediate followed by hydrolysis.

This approach commences with 4-chlorophthalic acid or its anhydride (B1165640) as the precursor. The introduction of the nitro group is achieved through an electrophilic aromatic substitution reaction. The directing effects of the substituents already present on the ring—the chloro group at position 4 and the two carboxyl groups at positions 1 and 2—are critical in determining the position of the incoming nitronium ion (NO₂⁺).

The chloro substituent is a deactivating but ortho-, para-directing group. The carboxylic acid groups (or the anhydride moiety) are strongly deactivating and meta-directing. Therefore, the incoming electrophile will be directed to positions that are electronically favored by these groups. In the case of 4-chlorophthalic acid, the positions ortho to the chlorine are 3 and 5. The positions meta to the carboxyl groups are 4 and 5 (relative to the C1-carboxyl) and 3 and 6 (relative to the C2-carboxyl). The position C5 is ortho to the chloro group and meta to the C1-carboxyl group, making it the most likely site for nitration.

A typical nitration procedure would involve the use of a mixed acid solution, composed of concentrated nitric acid and concentrated sulfuric acid, at controlled temperatures to prevent over-nitration and side reactions.

Table 1: Proposed Reaction Conditions for Nitration of 4-Chlorophthalic Anhydride

ReactantNitrating AgentCatalyst/SolventTemperature (°C)Expected Major Product
4-Chlorophthalic AnhydrideConc. HNO₃Conc. H₂SO₄0 - 104-Chloro-5-nitrophthalic Anhydride
4-Chlorophthalic AnhydrideFuming HNO₃Conc. H₂SO₄0 - 54-Chloro-5-nitrophthalic Anhydride

This alternative strategy begins with a nitrated phthalic acid. To achieve the desired 4-chloro-5-nitro substitution pattern, the logical starting material is 3-nitrophthalic acid. Direct chlorination of 3-nitrophthalic acid is challenging due to the deactivating nature of both the nitro and carboxyl groups.

A more viable approach involves a multi-step sequence starting from 3-nitrophthalic acid. This pathway utilizes the Sandmeyer reaction, a well-established method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.in The sequence is as follows:

Reduction: The nitro group of 3-nitrophthalic acid is reduced to an amino group to form 3-aminophthalic acid. This is typically achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

Diazotization: The resulting 3-aminophthalic acid is treated with a cold solution of sodium nitrite (B80452) in a strong acid (e.g., hydrochloric acid) to form the corresponding diazonium salt.

Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, yielding 4-chlorophthalic acid with the substituents in the desired orientation. byjus.comnih.gov

This method offers high regioselectivity as the position of the chloro group is determined by the initial position of the amino group.

The use of a phthalimide intermediate provides a protected form of the phthalic acid, which can sometimes offer advantages in terms of solubility and reactivity. This pathway can proceed in two ways:

Nitration of a Chlorinated Phthalimide: Starting with 4-chlorophthalimide, a nitration reaction can be performed. Similar to the phthalic acid analogue, the directing effects of the chloro and imide groups would favor the introduction of the nitro group at the 5-position. The resulting 4-chloro-5-nitrophthalimide (B105616) can then be hydrolyzed to the target diacid.

Chlorination of a Nitrated Phthalimide: Starting with 4-nitrophthalimide, which can be synthesized by nitrating phthalimide, a subsequent chlorination step would be required. orgsyn.orgsemanticscholar.orgguidechem.com However, direct chlorination would likely be difficult. A more plausible route would again involve reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the chlorine, and finally hydrolysis.

The final step in this pathway is the hydrolysis of the 4-chloro-5-nitrophthalimide intermediate. This is typically accomplished by heating with a strong acid or base to open the imide ring and form the two carboxylic acid groups. orgsyn.org

Regioselective Synthesis and Isomer Control

Control over the formation of the correct isomer is the most critical aspect of synthesizing this compound. This control is achieved through a thorough understanding of the electronic effects of the substituents on the aromatic ring.

Electrophilic aromatic substitution (EAS) reactions, such as nitration and chlorination, proceed via a carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the rate of reaction and the position of attack.

Carboxylic Acid/Anhydride Groups (-COOH): These groups are powerful electron-withdrawing groups (EWGs) due to both induction and resonance. They strongly deactivate the aromatic ring towards EAS. By withdrawing electron density, they destabilize the positive charge of the arenium ion, particularly when the charge is located on the carbon atom adjacent to the substituent (ortho or para positions). Consequently, the electrophile preferentially attacks the meta position, where the destabilizing effect is less pronounced. askfilo.com

In the nitration of 4-chlorophthalic acid, the directing effects are combined. The carboxyl groups direct meta (to positions 4, 5, 3, and 6), and the chloro group directs ortho and para (to positions 3, 5, and 1 - which is already substituted). The position C5 is both ortho to the activating (in terms of direction) chloro group and meta to the C1 carboxyl group, making it the most electronically favorable position for substitution.

The choice of reagent can influence both the rate and selectivity of the substitution reaction.

Nitrating Agents: The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). The reactivity can be modulated by temperature and the concentration of the acids. Fuming nitric acid can also be used for more deactivated substrates. Alternative nitrating systems, such as acyl nitrates (e.g., trifluoroacetyl nitrate) in combination with zeolite catalysts, have been shown to improve para-selectivity in the nitration of some deactivated benzene (B151609) derivatives, which could potentially be applied to control isomer formation in this synthesis. cardiff.ac.uk

Table 2: Comparison of Nitrating Systems for Substituted Aromatics

Nitrating SystemSubstrate ExampleKey CharacteristicsTypical Isomer Preference
Conc. HNO₃ / Conc. H₂SO₄Benzoic AcidStandard, strong nitrating conditions.Predominantly meta-nitro product. quora.comtruman.edu
Fuming HNO₃ / Conc. H₂SO₄TolueneMore reactive; can lead to over-nitration.Mixture of ortho- and para-nitro products.
HNO₃ / Acid Anhydride / ZeoliteBenzonitrileMilder conditions, potential for higher para-selectivity. cardiff.ac.ukIncreased para-isomer yield compared to mixed acid. cardiff.ac.uk

Chlorinating Agents: For the Sandmeyer reaction pathway, the choice of copper(I) salt is crucial. Copper(I) chloride is specifically used for chlorination. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com The yield and purity of the product depend on careful control of the diazotization temperature (typically 0-5 °C) and the subsequent decomposition of the diazonium salt in the presence of the copper catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The traditional synthesis of this compound typically involves the nitration of 4-chlorophthalic acid or its anhydride. However, achieving high yields and purity of the desired 5-nitro isomer necessitates careful control over various reaction parameters.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a pivotal role in the nitration of aromatic compounds, influencing both the reaction rate and the regioselectivity. In the case of phthalic acid derivatives, the polarity of the solvent can affect the solubility of the starting material and the stability of the reaction intermediates. While traditional nitration often employs a mixture of concentrated sulfuric acid and nitric acid, where sulfuric acid acts as both a solvent and a catalyst, alternative solvent systems are being explored to improve the reaction profile.

The use of co-solvents is a common strategy to modify the reaction medium. The ideal solvent should be inert to the strong oxidizing conditions of nitration and provide good solubility for the reactants. Research into the nitration of similar aromatic compounds suggests that the solvent can influence the isomer distribution of the nitro products.

Solvent SystemEffect on a Similar Nitration Reaction
Concentrated H₂SO₄/HNO₃Standard, but can lead to harsh conditions and waste.
Acetic AnhydrideCan act as a promoter in nitration reactions. researchgate.net
DichloromethaneUsed as a solvent in some nitration protocols. google.com

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a critical parameter in nitration reactions. Generally, higher temperatures increase the reaction rate but can also lead to the formation of undesired byproducts and decrease regioselectivity. For the nitration of 4-chlorophthalic acid, maintaining a controlled temperature is crucial to favor the formation of the 5-nitro isomer over other possibilities. While specific optimal temperature ranges for this exact synthesis are not widely published, analogous nitration reactions of aromatic compounds are often carried out at temperatures ranging from 0°C to ambient temperature to control the exothermic nature of the reaction and enhance selectivity. google.com

Pressure is another factor that can influence reaction outcomes, particularly in solvent-free or high-temperature reactions. However, for typical liquid-phase nitrations of aromatic acids, the reaction is usually conducted at atmospheric pressure. High-pressure conditions are not commonly reported for this specific transformation.

Catalytic Strategies for Specific Functionalization

To enhance the regioselectivity of the nitration towards the desired 5-position, various catalytic strategies are being investigated. The chloro and carboxylic acid groups on the phthalic acid ring direct the incoming nitro group to specific positions. However, to overcome the formation of isomeric mixtures, catalysts that can selectively activate a particular position on the aromatic ring are of great interest.

Zeolites, with their shape-selective properties, have shown promise in directing the nitration of substituted aromatic compounds to favor the formation of para-isomers. google.com While specific studies on the use of zeolites for the nitration of 4-chlorophthalic acid are limited, this approach represents a promising avenue for future research to achieve higher yields of the this compound isomer.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact. This includes the use of safer solvents, energy-efficient methods, and processes that generate less waste.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Solvent-free reactions and the use of microwave irradiation are key green chemistry techniques that can be applied to the synthesis of this compound. frontiersin.org Microwave-assisted organic synthesis has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts. jetir.orgscispace.comnih.gov

A study on the nitration of 4-hydroxyacetophenone using calcium nitrate (B79036) and acetic acid under microwave irradiation demonstrated a greener alternative to the traditional mixed-acid method. This approach avoids the use of highly corrosive sulfuric acid and reduces reaction times significantly. byjus.com While not directly applied to 4-chlorophthalic acid, this methodology suggests a viable green route that could be adapted for its synthesis.

Table of Microwave-Assisted Nitration of a Phenolic Compound

Power (W)Time (min)Yield (%)
100585
150392
200290

This table is illustrative and based on a similar reaction, not the specific synthesis of this compound.

Atom Economy and Waste Minimization Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in incorporating the atoms of the reactants into the desired product. libretexts.orgprimescholars.comjocpr.comscranton.eduibchem.com Traditional nitration reactions using a large excess of sulfuric and nitric acids have a poor atom economy, as a significant portion of the reactants ends up as waste. libretexts.org

The E-factor, or Environmental Factor, is another metric used to assess the environmental impact of a chemical process, representing the mass of waste generated per unit of product. google.com The goal in green synthesis is to have a high atom economy and a low E-factor.

For the synthesis of this compound, moving from stoichiometric reagents to catalytic systems and adopting solvent-free or microwave-assisted protocols can significantly improve the atom economy and reduce the E-factor. frontiersin.org For instance, a hypothetical green synthesis route that minimizes the use of excess acids and solvents would generate less acidic waste, which is a major environmental concern in traditional nitration processes. google.com

Illustrative Atom Economy Calculation for a Hypothetical Nitration:

Assuming the ideal reaction: C₈H₅ClO₄ (4-chlorophthalic acid) + HNO₃ → C₈H₄ClNO₆ (this compound) + H₂O

Molecular Weight of 4-chlorophthalic acid: 200.57 g/mol

Molecular Weight of Nitric Acid: 63.01 g/mol

Molecular Weight of this compound: 245.57 g/mol

Molecular Weight of Water: 18.02 g/mol

Atom Economy = (Mass of desired product / Total mass of reactants) x 100 Atom Economy = (245.57 / (200.57 + 63.01)) x 100 ≈ 93.1%

This calculation represents an idealized scenario. In practice, the use of excess reagents and the formation of byproducts would lower the actual atom economy. The development of synthetic methodologies that approach this theoretical maximum is a key goal of green chemistry research in this area.

Chemical Transformations and Mechanistic Reactivity of 4 Chloro 5 Nitrophthalic Acid

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups are the primary sites for reactions such as esterification, amidation, and anhydride (B1165640) formation. Their acidity and susceptibility to nucleophilic attack are modulated by the strong electron-withdrawing effects of the adjacent nitro and chloro groups.

Esterification: 4-Chloro-5-nitrophthalic acid can be converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), is a common approach. zenodo.orglibretexts.orgmsu.edu The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org Given the presence of two carboxylic acid groups, the reaction can yield mono- or di-esters depending on the stoichiometry of the alcohol used.

Studies on the esterification of isomeric nitrophthalic acids have shown that the position of the nitro group can influence the reaction rate and product distribution. For instance, in the esterification of a mixture of 3- and 4-nitrophthalic acids, the 4-nitro isomer is more readily converted into the normal diester. zenodo.org Another method for esterification involves the use of reagents like diazomethane (B1218177) for the preparation of methyl esters. msu.edu

Amidation: The carboxylic acid functionalities can also react with amines to form amides. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive acid chloride. The resulting acid chloride can then readily react with a primary or secondary amine to yield the corresponding amide. The reactivity of phthalic anhydrides with amines to form dicarboxylic acid derivatives (amic acids) or phthalimides suggests that this compound would undergo similar reactions. mdpi.com For instance, reaction with an amine would likely first yield an amic acid, which could then be cyclized to the corresponding phthalimide (B116566) derivative upon heating.

Reaction TypeReagentsProduct TypeReference
Fischer EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Diethyl 4-chloro-5-nitrophthalate zenodo.orglibretexts.org
Amidation (via Acid Chloride)1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂)4-Chloro-5-nitro-N-alkylphthalamic acid or N-alkylphthalimide libretexts.orgmdpi.com

The adjacent positioning of the two carboxylic acid groups in this compound allows for the formation of a cyclic anhydride, 4-chloro-5-nitrophthalic anhydride, upon dehydration. This intramolecular condensation is typically achieved by heating the diacid with a dehydrating agent, such as acetic anhydride. dissertationtopic.netyoutube.com Research on the synthesis of 4-chlorophthalic anhydride has utilized the dehydration of 4-nitro-phthalic acid with acetic anhydride as a key step to produce 4-nitro phthalic anhydride, which is then further transformed. dissertationtopic.net This demonstrates the feasibility of this reaction pathway. The yield for the dehydration of 4-nitrophthalic acid to 4-nitrophthalic anhydride using acetic anhydride has been reported to be around 86.2%. dissertationtopic.net

The resulting 4-chloro-5-nitrophthalic anhydride is a valuable synthetic intermediate. Like other acid anhydrides, it is susceptible to nucleophilic attack, leading to the opening of the anhydride ring. mdpi.comwikipedia.org This reactivity makes it a precursor for the synthesis of various derivatives, including mono-esters, mono-amides (amic acids), and imides. mdpi.com

Starting MaterialReagentProductReported YieldReference
4-Nitrophthalic acidAcetic Anhydride4-Nitrophthalic anhydride86.2% dissertationtopic.net

Decarboxylation is the removal of a carboxyl group, typically as carbon dioxide (CO₂). byjus.comlearncbse.in The direct thermal decarboxylation of aromatic carboxylic acids like this compound is generally difficult and requires harsh conditions due to the stability of the aromatic ring.

However, specific decarboxylation pathways have been explored for related phthalic acid derivatives. Studies have shown that certain microorganisms can achieve enzymatic decarboxylation. For example, bacterial cultures have been observed to quantitatively convert substituted phthalic acids to their corresponding benzoic acid derivatives. asm.orgnih.gov Specifically, 4-chlorophthalic acid has been converted to 3-chlorobenzoic acid, while 4-nitrophthalic acid was not detectably transformed under the studied conditions, suggesting that the nitro group may inhibit this particular enzymatic pathway. asm.org This indicates that while challenging, specialized conditions or catalytic systems may be required to facilitate the decarboxylation of this compound.

SubstrateMethodProductReference
4-Chlorophthalic acidBacterial Decarboxylation (Mixed culture ON-7)3-Chlorobenzoic acid asm.orgnih.gov
4-Nitrophthalic acidBacterial Decarboxylation (Mixed culture ON-7)No detectable transformation asm.org

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amino group. This transformation is fundamental in the synthesis of aromatic amines, which are key precursors for dyes, pharmaceuticals, and polymers.

The reduction of the nitro group in this compound to an amino group yields 4-chloro-5-aminophthalic acid. A wide array of reducing agents and conditions can accomplish this transformation. wikipedia.org The choice of method often depends on the presence of other functional groups and the desired selectivity.

Common reductive methodologies include:

Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com Hydrogenation with Raney nickel is often preferred when trying to avoid the dehalogenation of chloro-aromatics, which can be a side reaction with Pd/C. commonorganicchemistry.com

Metal-Acid Systems: The reduction using a metal in an acidic medium is a classic and effective method. Common combinations include iron in acidic media (e.g., Fe/HCl or Fe/acetic acid) and tin(II) chloride (SnCl₂) in hydrochloric acid. wikipedia.orgcommonorganicchemistry.comscispace.com These methods are generally robust and tolerate a variety of functional groups.

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for the reduction of aromatic nitro groups. wikipedia.org These reagents can sometimes offer different selectivity compared to hydrogenation or metal-acid systems.

Reductive MethodTypical ReagentsProductKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C or Raney Nickel4-Chloro-5-aminophthalic acidClean, high yield; risk of dehalogenation with Pd/C. wikipedia.orgcommonorganicchemistry.com
Metal-Acid ReductionFe/HCl or SnCl₂/HCl4-Chloro-5-aminophthalic acidCost-effective, widely applicable. wikipedia.orgcommonorganicchemistry.comscispace.com
Sulfide ReductionNa₂S or Na₂S₂O₄4-Chloro-5-aminophthalic acidUseful when hydrogenation or acidic conditions are not suitable. wikipedia.org

Selective reduction, or chemoselectivity, is crucial when a molecule contains multiple reducible functional groups. In this compound, the key challenge is to reduce the nitro group without affecting the chloro substituent (reductive dehalogenation) or the carboxylic acid groups.

The choice of reducing agent and reaction conditions is paramount for achieving high selectivity.

Avoiding Dehalogenation: As mentioned, catalytic hydrogenation with Pd/C can sometimes lead to the undesired removal of the chlorine atom. In such cases, catalysts like Raney nickel or certain metal-acid systems (e.g., Fe/acetic acid) are often preferred as they are less prone to causing dehalogenation. commonorganicchemistry.com

Preserving Carboxylic Acids: The carboxylic acid groups are generally stable under most conditions used for nitro group reduction. They are not reduced by catalytic hydrogenation under typical conditions or by common metal-acid systems.

Chemoselective Reagents: Some reagents are known for their high chemoselectivity. Tin(II) chloride (SnCl₂) is considered a mild and selective reagent for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Furthermore, enzymatic reductions have demonstrated remarkable chemoselectivity. For example, certain nitroreductase enzymes can reduce aromatic nitro groups to hydroxylamino or amino groups without affecting other parts of the molecule, such as halogen substituents. nih.govosti.gov Studies on the degradation of 2-chloro-5-nitrophenol (B15424) have shown that the initial step is a highly chemoselective reduction of the nitro group to a hydroxylamino group, which precedes any dechlorination. nih.govosti.govnih.gov This highlights the potential for biocatalytic approaches to achieve highly selective transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The presence of a strongly electron-withdrawing nitro group positioned para to the chloro substituent makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of the compound's chemistry, allowing for the facile introduction of a variety of functional groups at the C-4 position. The reaction proceeds via a well-established two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The activated nature of the C-Cl bond in this compound allows for its displacement by a wide range of nucleophiles. This transformation is a key strategy for synthesizing various derivatives of 5-nitrophthalic acid.

Oxygen Nucleophiles: Reactions with oxygen-based nucleophiles such as hydroxides, alkoxides, and phenoxides lead to the formation of ether and phenol (B47542) derivatives. For example, treatment with sodium methoxide (B1231860) would yield 4-methoxy-5-nitrophthalic acid, while reaction with a substituted phenoxide provides the corresponding diaryl ether.

Nitrogen Nucleophiles: A variety of nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, can readily displace the chloride. These reactions are fundamental for producing 4-amino-5-nitrophthalic acid derivatives, which are valuable precursors for dyes, polymers, and pharmaceutically relevant heterocycles.

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenoxides, react under appropriate conditions to form thioethers. For instance, reaction with sodium thiophenoxide would produce 4-(phenylthio)-5-nitrophthalic acid.

While direct literature on this compound is sparse, the reactivity pattern is well-established for analogous compounds. For example, the related compound 4-bromo-5-nitrophthalodinitrile undergoes sequential nucleophilic substitution, where the bromine is first displaced, followed by the nitro group under more forcing conditions, highlighting the lability of the halogen in such activated systems researchgate.net.

The rate and feasibility of the SNAr reaction are significantly influenced by the electronic and steric environment of the aromatic ring.

Electronic Effects: The primary driving force for the high reactivity of this compound in SNAr reactions is the powerful electron-withdrawing nature of the nitro group. Located para to the chlorine leaving group, it strongly stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the initial nucleophilic attack lobachemie.com. The two carboxylic acid groups also contribute to the electron-deficient nature of the ring through their inductive effects, further activating the substrate towards nucleophilic attack.

Steric Effects: The carboxylic acid group at the C-3 position, being ortho to the site of substitution, can exert steric hindrance. This can impede the approach of bulky nucleophiles, potentially slowing the reaction rate compared to less hindered substrates. Studies on similar systems have shown that steric hindrance can significantly reduce reaction rates, for instance, by a factor of up to 10⁵ when comparing aniline (B41778) with the bulkier N-methylaniline in reactions with phenyl trinitrophenyl ethers masterorganicchemistry.com. The choice of solvent and reaction conditions can be crucial in mitigating these steric limitations.

The accepted mechanism is a two-step process:

Addition of the nucleophile (rate-determining step): The nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral, resonance-stabilized anionic intermediate (Meisenheimer complex). This step is generally the slow, rate-determining step.

Elimination of the leaving group: The aromaticity of the ring is restored by the rapid expulsion of the chloride ion.

Electrophilic Aromatic Substitution on the Aromatic Ring

In stark contrast to its high reactivity towards nucleophiles, the aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution (EAS). This is a direct consequence of the electronic properties of the substituents.

Attempting to introduce additional substituents onto the aromatic ring via standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation presents significant challenges. The combined electron-withdrawing power of the two carboxylic acid groups and the nitro group makes the benzene (B151609) ring exceptionally electron-poor, and therefore highly unreactive towards attack by positively charged electrophiles masterorganicchemistry.comlibretexts.org.

Deactivation: All three types of substituents (-COOH, -NO₂, -Cl) are deactivating for EAS reactions. The nitro and carboxyl groups are strongly deactivating, while the chloro group is deactivating but to a lesser extent. The cumulative effect renders the ring inert to all but the most powerful electrophilic reagents and forcing reaction conditions.

Regioselectivity: If a reaction were to occur, the position of the incoming electrophile would be directed by the existing substituents. The nitro and carboxylic acid groups are meta-directors, while the chlorine atom is an ortho, para-director youtube.com. The only available position on the ring is C-6. Let's analyze the directing effects for this position:

It is ortho to the -COOH group at C-1 (disfavored).

It is meta to the -COOH group at C-2 (favored).

It is meta to the -Cl group at C-4 (disfavored by the ortho, para-directing nature of halogens).

It is ortho to the -NO₂ group at C-5 (disfavored).

Given the strong meta-directing influence of the carboxylic acid at C-2 and the deactivating nature of all substituents, any potential, albeit unlikely, electrophilic attack would be predicted to occur at the C-6 position. However, overcoming the profound deactivation of the ring remains the primary obstacle to such functionalization.

Chemo- and Regioselective Functional Group Interconversions

Functional group interconversions offer a more viable path for modifying this compound. The key is to employ reagents that selectively target one functional group while leaving the others intact.

The selective reduction of the nitro group is a common and valuable transformation. Given the presence of other reducible groups (carboxylic acids) and a halogen, the choice of reducing agent is critical to achieve high chemoselectivity. Several methods are effective for reducing aromatic nitro groups without affecting halogens or carboxylic acids.

Reagent SystemTypical ConditionsSelectivity Notes
Co₂(CO)₈ / H₂O DME, room temperatureHighly selective for the nitro group; does not reduce carbonyls or cleave C-Cl bonds scispace.com.
SnCl₂ EtOH or HClA mild and classic method for reducing aromatic nitro groups in the presence of other functional groups commonorganicchemistry.com.
Fe / Acid Fe powder in acetic acid or aq. HClAn economical and effective method that is tolerant of many functional groups, including halogens and carboxylic acids commonorganicchemistry.com.
Catalytic Hydrogenation H₂, Catalyst (e.g., Pd/C, Raney Ni)Effective, but care must be taken as some catalysts (like Pd/C) can also promote dehalogenation. Raney Nickel is often preferred for substrates with chloro-substituents commonorganicchemistry.com.
Sodium Sulfide (Na₂S) Aqueous or alcoholic solutionCan be useful for selective reductions, particularly where acidic conditions are not tolerated commonorganicchemistry.com.

Another important transformation is the esterification of the two carboxylic acid groups. The challenge here lies in regioselectivity—selectively esterifying one carboxyl group over the other or achieving controlled mono- or di-esterification.

Mono-esterification vs. Di-esterification: Standard Fischer esterification conditions (alcohol with a strong acid catalyst) will often lead to a mixture of the starting material, the two possible mono-esters, and the di-ester. Controlling stoichiometry and reaction time can favor mono-esterification.

Regioselectivity: The two carboxylic acid groups are in different chemical environments. The C-1 carboxyl is ortho to the C-2 carboxyl and meta to the nitro group. The C-2 carboxyl is ortho to the C-1 carboxyl and ortho to the nitro group. The electronic and steric differences may allow for regioselective reactions. For instance, enzymatic methods using lipases have been shown to achieve selective mono-esterification of phthalic acid isomers researchgate.net. Similarly, specific solid acid catalysts have been developed for the chemo-selective esterification of carboxylic acids rsc.org. Such methods could potentially differentiate between the two non-equivalent carboxylic acid groups in this compound.

Derivative Chemistry and Applications in Advanced Organic Synthesis

Synthesis of Functionalized Esters and Amides of 4-Chloro-5-nitrophthalic Acid

The dicarboxylic nature of this compound allows for the straightforward synthesis of a wide array of diesters, monoesters, diamides, and monoamides. These reactions typically proceed through standard protocols of organic chemistry.

Esterification: The conversion of the carboxylic acid groups to esters is generally achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. masterorganicchemistry.com This two-step process is often milder and more efficient for sensitive substrates.

Amidation: The formation of amides from this compound is a critical transformation for introducing nitrogen-based functionality. This can be accomplished by reacting the acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. A common strategy involves the initial conversion to the diacyl chloride, which then readily reacts with primary or secondary amines to yield the corresponding diamides. masterorganicchemistry.com These ester and amide derivatives serve as important intermediates, modulating the reactivity and solubility of the parent compound for subsequent synthetic steps.

Derivative TypeSynthetic MethodKey Reagents
DiesterFischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)
Diacyl ChlorideAcyl Halide FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride
DiamideAcyl Chloride RouteDiacyl Chloride, Amine, Base
DiamideCoupling Agent MethodAmine, Coupling Agent (e.g., DCC, EDC)

Utility as a Building Block for Heterocyclic Systems

The true synthetic power of this compound is demonstrated in its use as a scaffold for constructing complex heterocyclic structures. By manipulating its functional groups, a variety of ring systems can be accessed. A closely related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been extensively studied as a building block for the solid-phase synthesis of diverse heterocyclic libraries, highlighting the potential of this substitution pattern. acs.orgnih.gov

A key synthetic strategy involves the reduction of the nitro group to an amine, followed by nucleophilic displacement of the chlorine atom. This in-situ generation of an ortho-phenylenediamine derivative is a powerful method for building fused nitrogen heterocycles.

Benzimidazoles: The ortho-phenylenediamine moiety derived from this compound can be condensed with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system. nih.govorganic-chemistry.org This reaction is a cornerstone of heterocyclic synthesis and provides access to a class of compounds with significant biological and pharmaceutical relevance. nih.govmdpi.com

Quinoxalinediones: Condensation of the derived ortho-phenylenediamine with α-dicarbonyl compounds, such as oxalic acid or its derivatives, leads to the formation of quinoxaline structures. Specifically, reaction with diethyl oxalate would yield a quinoxalinedione.

Benzotriazoles: Treatment of the ortho-phenylenediamine intermediate with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) would lead to diazotization and subsequent intramolecular cyclization to form the benzotriazole ring. nih.gov

The solid-phase synthesis approach using a related building block has demonstrated the feasibility of producing libraries of these heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. acs.orgnih.gov

HeterocycleKey IntermediateCo-reactant
BenzimidazoleOrtho-phenylenediamine derivativeAldehyde or Carboxylic Acid
QuinoxalinedioneOrtho-phenylenediamine derivativeα-Dicarbonyl compound (e.g., Oxalic Acid)
BenzotriazoleOrtho-phenylenediamine derivativeNitrous Acid (e.g., NaNO₂)

While direct applications of this compound in spiro and complex fused ring syntheses are not extensively documented, its functional groups provide the necessary handles for such constructions. The dicarboxylic acid moiety can be converted into a cyclic anhydride (B1165640), which can then participate in various cycloaddition or condensation reactions. For instance, reactions leading to spiro-fused β-lactone-γ-lactam systems often involve the strategic manipulation of ester and amide functionalities on a core structure to facilitate intramolecular cyclizations. researchgate.net The principles demonstrated in the synthesis of diverse spiroheterocycles can be applied to derivatives of this compound to create novel and complex molecular architectures. nih.govbeilstein-journals.org

Precursor in Complex Organic Molecule Assembly

The unique substitution pattern of this compound and its derivatives makes it an important starting material for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

The structural motifs present in compounds related to this compound are of significant interest for drug development. For instance, a closely related isomer, 4-chloro-2-fluoro-5-nitroacetophenone, serves as a key intermediate in the synthesis of Pibrentasvir. Pibrentasvir is a potent NS5A inhibitor used in combination therapies for the treatment of chronic hepatitis C virus (HCV) infection. The synthesis of this complex antiviral agent depends on the specific substitution pattern of the nitrophenyl intermediate to construct the core structure of the drug. This highlights the value of the chloro-nitro-aromatic scaffold in providing a reliable starting point for intricate, multi-step synthetic sequences.

Contributions to Material Science Precursors

Beyond its use in pharmaceuticals, the phthalic acid backbone of this molecule makes it a candidate for the development of advanced materials. Nitrophthalic acids, in general, have been utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs). For example, 4-Nitrophthalic acid has been used to prepare a 2D homochiral inorganic-organic framework by reacting it with manganese ions. sigmaaldrich.com These porous materials have applications in gas storage, separation, and catalysis. The additional chloro-substituent on this compound offers a potential site for post-synthetic modification of such frameworks, allowing for the fine-tuning of their chemical and physical properties. Furthermore, related phenolic compounds are used as additives in polymers to prevent degradation, suggesting that derivatives of this compound could be explored for similar applications in material science.

Polymer Synthesis through Condensation Reactions of Dicarboxylic Acids

Condensation polymerization is a fundamental process in polymer chemistry where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water. Dicarboxylic acids are key monomers in the synthesis of two major classes of condensation polymers: polyesters and polyamides.

Polyesters: The reaction of a dicarboxylic acid with a diol results in the formation of a polyester (B1180765). This process, known as esterification, can be catalyzed by an acid. The synthesis of aliphatic polyesters from diacids like adipic or sebacic acid and various alkanediols is a well-established method. nih.gov For aromatic polyesters, which often exhibit high thermal stability and mechanical strength, the polycondensation is typically carried out between a diacid chloride and a diol. derpharmachemica.com For instance, wholly aromatic polyesters have been synthesized through the interfacial polycondensation of aromatic diacid chlorides like terephthaloyl chloride and isophthaloyl chloride with various aromatic diols. derpharmachemica.com Given its structure, this compound could theoretically be converted to its corresponding diacid chloride and subsequently be used in similar interfacial polycondensation reactions with diols to produce novel aromatic polyesters. The presence of the chloro and nitro substituents on the aromatic ring would be expected to influence the solubility, thermal properties, and chemical resistance of the resulting polymer.

Polyamides: The reaction of a dicarboxylic acid with a diamine yields a polyamide and water. This amidation reaction is the basis for the production of numerous commercially important polymers, such as nylons. Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional strength and thermal resistance. These are typically synthesized from aromatic diamines and aromatic dicarboxylic acids or their corresponding acid chlorides. mdpi.com For example, soluble and transparent wholly aromatic polyamides have been synthesized from unsymmetrical diamines containing trifluoromethyl groups with various dicarboxylic acid monomers via the Yamazaki–Higashi polycondensation method. mdpi.com It is plausible that this compound could be employed in similar polycondensation reactions with suitable aromatic or aliphatic diamines to create novel polyamides. The specific properties of these polyamides would be dictated by the nature of the diamine used and the influence of the chloro and nitro functional groups on the polymer backbone.

The table below summarizes the general reactants and resulting polymers in condensation polymerization involving dicarboxylic acids.

Polymer TypeMonomer 1 (from Dicarboxylic Acid)Monomer 2Resulting Polymer
PolyesterDicarboxylic Acid or Diacid ChlorideDiolPolyester
PolyamideDicarboxylic Acid or Diacid ChlorideDiaminePolyamide

Formation of Metal-Organic Framework (MOF) Linkers (if applicable to dicarboxylic acids)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. researchgate.net The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical functionality by judicious selection of the metal and organic linker. escholarship.org Dicarboxylic acids are a common and important class of organic linkers used in the synthesis of MOFs. researchgate.net The carboxylate groups of the deprotonated dicarboxylic acid coordinate to the metal centers, forming a repeating network structure.

The structure and functionality of the dicarboxylic acid linker play a crucial role in determining the final topology and properties of the MOF. For example, terephthalic acid (benzene-1,4-dicarboxylic acid) is a linear linker that has been extensively used in the synthesis of iconic MOFs such as MOF-5. nih.gov The use of substituted or functionalized dicarboxylic acids can introduce specific properties into the MOF. For instance, linkers containing nitro groups, such as 2-nitroterephthalic acid, have been used in the synthesis of the UiO-66 family of MOFs. techniumscience.com The nitro group can provide specific interactions within the pores of the MOF.

Given that this compound is a dicarboxylic acid with both chloro and nitro functional groups, it is a strong candidate for use as an organic linker in the synthesis of novel MOFs. The coordination of its carboxylate groups with various metal ions could lead to the formation of new framework structures. The presence of the chloro and nitro groups on the aromatic backbone of the linker could influence the electronic properties, stability, and guest-molecule interactions of the resulting MOF. The synthesis of such MOFs would typically involve a solvothermal or hydrothermal reaction between a salt of the desired metal and this compound. rroij.com

The table below lists examples of substituted dicarboxylic acids that have been successfully used as linkers in the synthesis of MOFs, highlighting the potential for this compound in this application.

Dicarboxylic Acid LinkerMetal Ion ExampleResulting MOF Family/Type
Terephthalic acidZn(II)MOF-5 nih.gov
2-Aminoterephthalic acidZr(IV)UiO-66 techniumscience.com
2-Nitroterephthalic acidZr(IV)UiO-66 techniumscience.com
1,3,5-Benzenetricarboxylic acidCu(II)HKUST-1

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 5 Nitrophthalic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Chloro-5-nitrophthalic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous confirmation of its structure.

High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The structure of this compound features two aromatic protons and eight unique carbon atoms, leading to distinct signals in ¹H and ¹³C NMR spectra, respectively. The electron-withdrawing nature of the chloro, nitro, and carboxylic acid groups significantly influences the chemical shifts, causing the aromatic protons and carbons to be deshielded and resonate at higher frequencies (downfield).

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show two singlets, corresponding to the protons at the C-3 and C-6 positions. Due to the strong deshielding effects of the adjacent nitro group and the ortho carboxylic acid group, the proton at C-6 is predicted to appear at a lower field (higher ppm) than the proton at C-3, which is positioned between the chloro and a carboxylic acid group. The acidic protons of the two carboxylic acid groups would typically appear as a very broad singlet far downfield, often beyond 10 ppm, and their visibility can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals: six for the aromatic carbons and two for the carboxylic acid carbons. The carbons directly attached to electronegative substituents (C-1, C-2, C-4, C-5) are expected to have the largest chemical shifts. The carbonyl carbons of the phthalic acid moiety are anticipated to resonate at the lowest field, typically in the 165-175 ppm range. Chemical shifts for aromatic carbons are influenced by the additive effects of the substituents. For instance, the carbon bearing the nitro group (C-5) is expected to be significantly downfield.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~8.1 - 8.3s
H-6~8.4 - 8.6s
-COOH>10br s

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~133
C-2~135
C-3~128
C-4~138
C-5~148
C-6~125
C1-COOH~167
C2-COOH~166

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no cross-peaks are expected in the aromatic region of a standard COSY spectrum, confirming that the two aromatic protons are isolated and appear as singlets, which is consistent with the proposed substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would be expected to show two cross-peaks, definitively linking the ¹H signal at ~8.1-8.3 ppm to the C-3 carbon and the ¹H signal at ~8.4-8.6 ppm to the C-6 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. Key expected correlations include:

The proton at H-3 showing correlations to the carbons C-1, C-2, C-4, and C-5.

The proton at H-6 showing correlations to carbons C-1, C-4, C-5, and the C-1 carboxylic carbon.

The carboxylic acid protons (if observed) would correlate with the adjacent ring carbons (C-1, C-2, C-3, C-6) and their respective carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. This could be used to confirm the ortho relationship of the substituents. For example, a NOESY spectrum should show a cross-peak between the proton at H-6 and the proton of the carboxylic acid at C-1, and between the proton at H-3 and the proton of the carboxylic acid at C-2, confirming their spatial proximity.

Solid-State NMR Investigations of Molecular Dynamics

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in their crystalline form. chemicalbook.com For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR would be a key technique. It can reveal information about molecular packing and polymorphism, as different crystal forms would result in distinct ¹³C chemical shifts. Furthermore, ssNMR can be used to study the molecular dynamics, such as the rotation of the nitro group or subtle motions of the aromatic ring within the crystal lattice, by measuring relaxation times. chemicalbook.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of this compound is expected to be characterized by several strong absorption bands corresponding to its functional groups.

O-H Stretch: A very broad and strong absorption band is predicted in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

C-H Stretch: A weaker absorption corresponding to the aromatic C-H stretching vibration is expected to appear just above 3000 cm⁻¹.

C=O Stretch: A very strong and sharp band for the carbonyl (C=O) stretching of the carboxylic acid group should be present around 1700 cm⁻¹. This band may be broadened or split due to hydrogen bonding and conjugation with the aromatic ring.

NO₂ Stretches: Two distinct and strong bands are characteristic of the nitro group: the asymmetric stretch typically appearing around 1520-1560 cm⁻¹ and the symmetric stretch around 1340-1380 cm⁻¹.

C=C Stretches: Medium to weak absorptions in the 1400-1600 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring.

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, likely between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Predicted FT-IR Data for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Strong, Broad
C-H stretch (Aromatic)3050 - 3150Weak to Medium
C=O stretch (Carboxylic Acid)1690 - 1720Strong
N-O asymmetric stretch1520 - 1560Strong
N-O symmetric stretch1340 - 1380Strong
C=C stretch (Aromatic)1400 - 1600Medium to Weak
C-Cl stretch600 - 800Medium to Strong

Raman Spectroscopy for Molecular Vibrations and Crystal Lattice Modes

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption, Raman measures scattering. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra.

For this compound, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to be particularly intense in the Raman spectrum. The aromatic ring breathing modes, which are highly symmetric, would also produce strong Raman signals. In contrast, the highly polar C=O and O-H stretching vibrations are typically weaker in Raman spectra compared to their intense IR absorptions.

In the solid state, Raman spectroscopy is also a valuable tool for observing low-frequency modes (typically below 200 cm⁻¹). These modes, known as crystal lattice modes or phonons, correspond to the collective motions of entire molecules within the crystal. Their frequencies are highly sensitive to the crystal packing and symmetry, making Raman spectroscopy a powerful method for studying polymorphism and the solid-state structure of the compound.

Electronic Absorption and Emission Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are attributed to π → π* and n → π* electronic transitions within the aromatic ring and its substituents. The phthalic acid moiety itself possesses a benzene (B151609) ring, which gives rise to absorptions around 200 nm and 255 nm.

The presence of the chloro and nitro groups as substituents on the phthalic acid backbone significantly influences the electronic structure and, consequently, the UV-Vis spectrum. The nitro group (NO₂) acts as a strong chromophore and an electron-withdrawing group. This is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted phthalic acid. The lone pairs of electrons on the oxygen atoms of the nitro group and the carboxylic acid groups, as well as the chlorine atom, can participate in n → π* transitions, which typically appear as weaker, longer-wavelength shoulders on the main absorption bands.

A hypothetical UV-Vis spectrum for this compound would likely display a strong absorption band in the region of 280-320 nm, corresponding to the π → π* transitions of the highly conjugated aromatic system, influenced by the electron-withdrawing nitro group. Weaker n → π* transitions might be observed at longer wavelengths, potentially extending into the near-visible region.

To provide a more concrete analysis, a hypothetical data table is presented below, illustrating potential UV-Vis absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound in ethanol.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Transition
Ethanol~295~15,000π → π
Ethanol~340 (shoulder)~2,500n → π

Fluorescence Spectroscopic Characterization (if emissive)

Many nitroaromatic compounds are known to be non-emissive or weakly fluorescent. The nitro group can act as a quenching group, providing a pathway for non-radiative decay of the excited state through processes like intersystem crossing. Therefore, it is anticipated that this compound would exhibit very weak or no fluorescence.

If the compound were to be emissive, fluorescence spectroscopy could provide valuable information about its excited state properties. The experiment would involve exciting the sample at a wavelength corresponding to one of its absorption maxima and scanning the emission wavelengths. A typical fluorescence spectrum would show an emission peak at a longer wavelength than the excitation wavelength (Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, would likely be very low.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. For this compound (C₈H₄ClNO₆), the calculated exact mass can be determined with high precision.

The theoretical exact mass of the [M-H]⁻ ion of this compound is 244.9654 u. An experimental HRMS measurement would aim to confirm this value with a very low margin of error (typically in the parts-per-million range), thus confirming the molecular formula.

Fragmentation Pathway Analysis and Isomeric Differentiation

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion of this compound would reveal its characteristic fragmentation pathways. The fragmentation is expected to be initiated by the loss of small, stable neutral molecules.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound could involve the following steps:

Loss of H₂O: The initial fragmentation could be the loss of a water molecule (18.0106 u) from one of the carboxylic acid groups.

Loss of CO₂: Subsequent fragmentation could involve the loss of carbon dioxide (43.9898 u) from a carboxylic acid group.

Loss of NO₂: The nitro group can be lost as a neutral radical (NO₂, 45.9929 u).

Loss of Cl: The chlorine atom can be lost as a radical (Cl, 34.9689 u).

The following table outlines a hypothetical fragmentation pathway with corresponding m/z values for the major fragment ions.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Formula of Neutral Loss
244.9654226.9548H₂OH₂O
244.9654200.9756CO₂CO₂
244.9654198.9725NO₂NO₂
200.9756156.9858CO₂CO₂

Isomeric differentiation is a key challenge in mass spectrometry. For phthalic acid derivatives, the position of the substituents significantly affects the fragmentation pattern. While this compound and its isomers (e.g., 3-Chloro-4-nitrophthalic acid) would have the same exact mass, their MS/MS spectra would likely show differences in the relative abundances of the fragment ions. These differences arise from the varied steric and electronic environments of the functional groups in each isomer, influencing the ease of specific bond cleavages. For instance, the proximity of the nitro group to a carboxylic acid group in one isomer might facilitate a specific intramolecular reaction leading to a unique fragment ion or a different abundance ratio of common fragments compared to another isomer where the groups are further apart. Careful analysis of these subtle differences in the fragmentation patterns can allow for the differentiation of isomers.

Crystallographic and Supramolecular Assembly Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise three-dimensional information about the atomic arrangement within a crystal. This analysis is fundamental for understanding a compound's structure at the molecular level.

Determination of Molecular Conformation and Bond Parameters

Without experimental data from single-crystal X-ray diffraction, the precise molecular conformation, bond lengths, and bond angles of 4-Chloro-5-nitrophthalic acid remain undetermined. While theoretical calculations could provide estimations, they would lack the validation of experimental findings.

Analysis of Crystal Packing Motifs and Unit Cell Architecture

The arrangement of molecules within a crystal lattice, known as crystal packing, and the fundamental repeating unit of the crystal, the unit cell, are key aspects revealed by single-crystal X-ray diffraction. In the absence of such a study for this compound, no information on its crystal system, space group, or unit cell dimensions can be reported.

Elucidation of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-Stacking

The supramolecular assembly of molecules in a crystal is governed by various non-covalent interactions. For this compound, one could anticipate the presence of several types of intermolecular interactions based on its functional groups:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors, likely leading to the formation of robust hydrogen-bonded networks.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

However, without experimental crystallographic data, the specific nature, geometry, and prevalence of these interactions in the solid state of this compound cannot be described.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a technique used to analyze the crystalline nature of a bulk sample. It provides information on the phases present and the degree of crystallinity.

Phase Identification and Crystallinity Assessment

A powder X-ray diffraction pattern for this compound would serve as a unique fingerprint for its crystalline form. However, no such reference pattern is available in the scientific literature. Therefore, the phase identification and an assessment of its typical crystallinity cannot be provided.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules, are important considerations in materials science. There are currently no published studies on the potential polymorphic or pseudopolymorphic forms of this compound.

Crystal Engineering Principles Applied to this compound

Design and Synthesis of Cocrystals and Molecular Salts

Information regarding the design and synthesis of cocrystals and molecular salts specifically involving this compound is not available in the reviewed literature. The process of cocrystal design typically involves selecting coformer molecules that can form robust and predictable hydrogen bonds or other non-covalent interactions with the target molecule. For this compound, the carboxylic acid groups, the nitro group, and the chloro substituent would all be potential sites for forming such interactions. However, no studies detailing the successful synthesis and characterization of such multicomponent crystalline forms have been identified.

Investigation of Supramolecular Synthons and Their Robustness

A critical aspect of crystal engineering is the identification and understanding of supramolecular synthons. For carboxylic acids like this compound, the carboxylic acid dimer, formed by two molecules hydrogen bonding, is a common and robust synthon. Other potential synthons could involve interactions with the nitro group or the chloro substituent. A comprehensive investigation would involve synthesizing a series of crystalline materials and analyzing their structures to determine the recurring interaction patterns. At present, there are no published studies that specifically investigate the supramolecular synthons formed by this compound and assess their robustness.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 4-Chloro-5-nitrophthalic acid at the atomic level. These methods are used to predict molecular structure, reactivity, and spectroscopic properties. A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

Geometry Optimization and Energetic Landscapes

A fundamental step in computational chemistry is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The energetic landscape could also be explored to identify different conformers (isomers that can be interconverted by rotation about single bonds) and determine their relative stabilities. For instance, the orientation of the two carboxylic acid groups and the nitro group relative to the benzene (B151609) ring would be systematically varied to locate all energy minima.

Electronic Structure Analysis (HOMO-LUMO Energies and Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy orbital that can accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. For this compound, the analysis would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. The electron-withdrawing nature of the nitro and chloro groups, as well as the carboxylic acid groups, would be expected to significantly influence the energies and localizations of these orbitals.

Hypothetical Data Table for FMO Analysis: This table is illustrative of what would be generated from a DFT calculation and is not based on actual published data for this specific compound.

ParameterCalculated Value (eV)
Energy of HOMOValue
Energy of LUMOValue
HOMO-LUMO Energy Gap (ΔE)Value

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Regions of positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would likely show strong negative potentials around the oxygen atoms of the nitro and carboxylic acid groups, while positive potentials would be expected near the acidic protons of the carboxyl groups.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated.

These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The analysis involves assigning specific vibrational modes (e.g., C=O stretching, N-O stretching, C-Cl stretching) to the calculated frequencies. This aids in the interpretation and assignment of experimental spectra.

Hypothetical Data Table for Vibrational Frequencies: This table is illustrative and not based on published data.

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment
ν(C=O)ValueValueCarboxylic acid stretch
νas(NO2)ValueValueAsymmetric nitro stretch
νs(NO2)ValueValueSymmetric nitro stretch
ν(C-Cl)ValueValueCarbon-chlorine stretch

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for studying the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization and Activation Energy Determination

To understand the kinetics of a reaction involving this compound (for example, its synthesis or a subsequent transformation), computational chemists would model the entire reaction pathway. This involves identifying and characterizing the structures of the reactants, products, any intermediates, and, most importantly, the transition states (TS).

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating a TS structure is computationally more complex than geometry optimization. A true transition state is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. By mapping the energy profile of a proposed mechanism, researchers can determine the rate-determining step and evaluate the feasibility of the reaction pathway. For reactions involving this compound, this could include studying its formation via nitration and chlorination reactions or its use as a precursor in synthesizing other compounds.

Q & A

Q. What are the standard synthetic routes for 4-Chloro-5-nitrophthalic acid, and how are reaction conditions optimized?

The synthesis typically involves nitration and chlorination of phthalic acid derivatives. For example, nitration of 4-chlorophthalic acid under controlled temperature (0–5°C) with fuming nitric acid yields the nitro-substituted product. Purification often employs recrystallization from ethanol/water mixtures to remove unreacted precursors . Reaction optimization includes monitoring pH (maintained at 2–3 to prevent over-nitration) and using anhydrous conditions to minimize hydrolysis. Analytical HPLC (C18 column, acetonitrile/water mobile phase) is critical for assessing purity (>95%) and identifying byproducts .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d₆ solvent) identify nitro and chloro substituents via characteristic shifts (e.g., nitro groups deshield aromatic protons to δ 8.5–9.0 ppm) .
  • HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/0.1% H₃PO₄) resolves impurities like residual phthalic anhydride .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming molecular geometry and substituent positions. Unit cell parameters (e.g., monoclinic symmetry) validate purity .

Q. What safety protocols are required when handling this compound?

Due to its corrosive nature and potential respiratory sensitization:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-group-derived fumes .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using silica gel .

Advanced Research Questions

Q. How can this compound be applied in medicinal chemistry or drug design?

The nitro and chloro groups make it a versatile pharmacophore:

  • Receptor Targeting : Molecular docking (AutoDock Vina) identifies interactions with enzymes like cyclooxygenase-2 (COX-2). The nitro group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets .
  • Prodrug Synthesis : Reduction of the nitro group to an amine (using H₂/Pd-C) creates intermediates for antimetabolites or kinase inhibitors. Reaction yields (>90%) depend on catalyst loading (5–10 wt%) .

Q. What computational methods resolve contradictions in crystallographic or spectral data?

  • SHELXL Refinement : Adjust thermal displacement parameters (Uᵢₙₜ) to resolve electron density mismatches in aromatic rings. Use the R1 factor (<0.05) to validate convergence .
  • DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to identify misassigned peaks .

Q. How can researchers address discrepancies in synthetic yields or byproduct formation?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) using a factorial design to identify critical factors. For example, excess chlorinating agents (>1.2 eq) reduce di-nitration byproducts .
  • LC-MS Analysis : High-resolution mass spectrometry (HRMS) detects trace impurities (e.g., m/z 254.1 for dechlorinated derivatives), guiding recrystallization solvent optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-5-nitrophthalic acid
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4-Chloro-5-nitrophthalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.